molecular formula C30H21NO B13641286 N-(4-(Dibenzo[b,d]furan-1-yl)phenyl)-[1,1'-biphenyl]-4-amine

N-(4-(Dibenzo[b,d]furan-1-yl)phenyl)-[1,1'-biphenyl]-4-amine

Katalognummer: B13641286
Molekulargewicht: 411.5 g/mol
InChI-Schlüssel: SIWAWZHYIWHTCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(Dibenzo[b,d]furan-1-yl)phenyl)-[1,1’-biphenyl]-4-amine is an aromatic amine compound that features a dibenzofuran moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Dibenzo[b,d]furan-1-yl)phenyl)-[1,1’-biphenyl]-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal complex catalysis is common in these processes to facilitate the formation of the dibenzofuran core .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(Dibenzo[b,d]furan-1-yl)phenyl)-[1,1’-biphenyl]-4-amine undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Wissenschaftliche Forschungsanwendungen

N-(4-(Dibenzo[b,d]furan-1-yl)phenyl)-[1,1’-biphenyl]-4-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(4-(Dibenzo[b,d]furan-1-yl)phenyl)-[1,1’-biphenyl]-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-(Dibenzo[b,d]furan-1-yl)phenyl)-[1,1’-biphenyl]-4-amine is unique due to its specific structural configuration, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications such as OLEDs and as a potential therapeutic agent .

Eigenschaften

Molekularformel

C30H21NO

Molekulargewicht

411.5 g/mol

IUPAC-Name

N-(4-dibenzofuran-1-ylphenyl)-4-phenylaniline

InChI

InChI=1S/C30H21NO/c1-2-7-21(8-3-1)22-13-17-24(18-14-22)31-25-19-15-23(16-20-25)26-10-6-12-29-30(26)27-9-4-5-11-28(27)32-29/h1-20,31H

InChI-Schlüssel

SIWAWZHYIWHTCM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=C5C6=CC=CC=C6OC5=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.